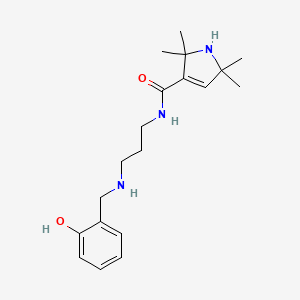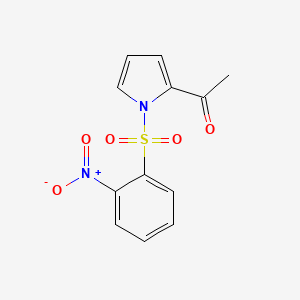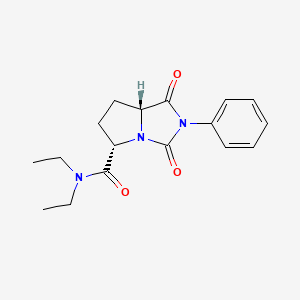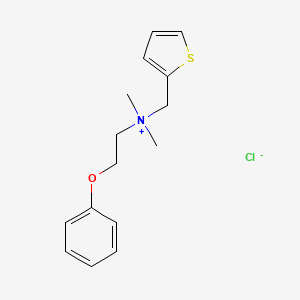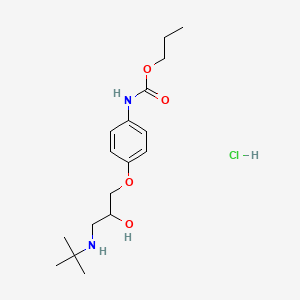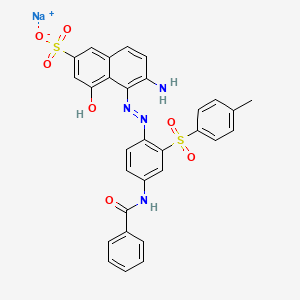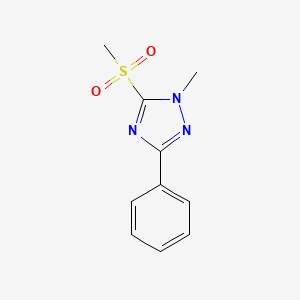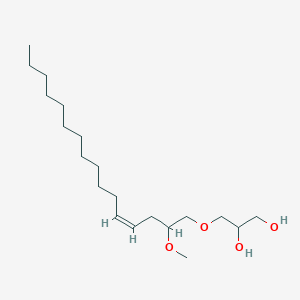
1-O-(2-Methoxy-4-hexadecenyl)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(2-Methoxy-4-hexadecenyl)glycerol is a glycerol derivative known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group and a hexadecenyl chain attached to the glycerol backbone. It has been studied for its role in biological systems and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2-Methoxy-4-hexadecenyl)glycerol typically involves the alkylation of glycerol with a suitable alkylating agent. One common method includes the reaction of glycerol with 2-methoxy-4-hexadecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-(2-Methoxy-4-hexadecenyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadecenyl chain to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated glycerol derivatives.
Applications De Recherche Scientifique
1-O-(2-Methoxy-4-hexadecenyl)glycerol has been explored for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-O-(2-Methoxy-4-hexadecenyl)glycerol involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by acting on membrane receptors and enzymes. The compound’s effects on lipid metabolism and inflammatory responses are of particular interest in medical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-(2-Methoxy-4-heptadecenyl)glycerol: Similar in structure but with a heptadecenyl chain.
1-O-(2-Methoxy-4-octadecenyl)glycerol: Contains an octadecenyl chain instead of hexadecenyl.
Uniqueness
1-O-(2-Methoxy-4-hexadecenyl)glycerol is unique due to its specific chain length and the presence of a methoxy group, which confer distinct physicochemical properties and biological activities. Its specific interactions with cellular components make it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
16725-33-0 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-[(Z)-2-methoxyhexadec-4-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23-2)18-24-17-19(22)16-21/h13-14,19-22H,3-12,15-18H2,1-2H3/b14-13- |
Clé InChI |
VFDINTHTYMZZND-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C\CC(COCC(CO)O)OC |
SMILES canonique |
CCCCCCCCCCCC=CCC(COCC(CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


